molecular formula C19H23NO4 B2827002 2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797877-81-6

2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2827002
CAS No.: 1797877-81-6
M. Wt: 329.396
InChI Key: AZPXXZRIDHJYKN-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a benzamide derivative, it belongs to a class of compounds known for their versatile pharmacological profiles and presence in various biologically active molecules . The core benzamide structure is a privileged scaffold in pharmaceutical development, and substitutions like the dimethoxy and phenethyl groups on this molecule are often explored to modulate its physicochemical properties, binding affinity, and metabolic stability . Research into similar benzamide compounds has indicated their potential application in the development of targeted therapies, particularly in the field of oncology . Some benzamide-based molecules are designed as novel E3 ligase binders for the construction of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality for targeted protein degradation . The specific stereochemistry and substituents on this compound are critical for its conformation and subsequent interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and full potential in their respective fields.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-7-5-6-8-15(13)18(24-4)12-20-19(21)16-10-9-14(22-2)11-17(16)23-3/h5-11,18H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPXXZRIDHJYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 2-methoxy-2-(o-tolyl)ethylamine.

    Amidation Reaction: The carboxylic acid group of 2,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-methoxy-2-(o-tolyl)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituents on Benzamide Core Key Side Chain Features Molecular Weight (g/mol) Notable Properties/Applications Reference ID
2,4-Dimethoxy-N-[2-Methoxy-2-(2-methylphenyl)ethyl]benzamide 2,4-OCH₃ 2-Methoxy-2-(2-methylphenyl)ethyl ~387.4 (calculated) Potential CNS activity (speculative) N/A
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) 2-OH, 3,4-OCH₃ on side chain 3,4-Dimethoxyphenethylamine 313.3 Synthetic intermediate; moderate yield (34%)
4-Methoxy-N-[2-(2-(1-methyl-2-piperidyl)ethyl)phenyl]benzamide N-oxide 4-OCH₃ Piperidyl-ethylphenyl group (oxidized amine) ~428.5 (calculated) Antiarrhythmic activity; improved water solubility vs. parent amine
4-Amino-5-chloro-N-[2-(ethyl[(4-methoxyphenyl)methyl]amino)ethyl]-2-methoxybenzamide 4-NH₂, 5-Cl, 2-OCH₃ Ethyl-(4-methoxybenzyl)aminoethyl 394.9 Unknown bioactivity; complex substitution pattern
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide 4-Cl, 2-NO₂, 4-OCH₃ None (simple aromatic substitution) 306.7 Research chemical; nitro group may confer reactivity

Key Observations:

  • Methoxy vs.
  • Side Chain Complexity: The 2-methoxy-2-(2-methylphenyl)ethyl group introduces steric bulk compared to simpler ethylamine derivatives (e.g., Rip-B), which may influence target selectivity in receptor-binding assays.
  • N-Oxide Derivatives: The N-oxide analog in demonstrates how oxidation of tertiary amines can improve water solubility—a strategy applicable to the target compound for pharmacokinetic optimization.

Pharmacological and Physicochemical Properties

Property Target Compound 4-Methoxy-N-oxide () 4-Chloro-2-nitro Analog () Rip-B ()
Water Solubility Likely low (lipophilic groups) High (due to N-oxide) Low (nitro/chloro substituents) Moderate (hydroxy group)
Synthetic Yield Not reported Not reported Not reported 34%
Bioactivity Speculative (CNS targets) Antiarrhythmic Undetermined Undetermined
Thermal Stability Likely stable (methoxy groups) Stable (crystalline salt) May degrade under heat (nitro) Stable (mp 96°C)

Notes:

  • The target compound’s multiple methoxy groups likely confer metabolic stability compared to hydroxylated analogs like Rip-B, which may undergo faster Phase II conjugation .
  • The antiarrhythmic activity of the N-oxide derivative suggests that structural modifications to the amine group in the target compound could yield therapeutic derivatives.

Biological Activity

2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H27N1O4C_{20}H_{27}N_{1}O_{4} with a molecular weight of approximately 345.44 g/mol. Its structure features two methoxy groups and a benzamide moiety, which are key to its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially exhibiting effects similar to known psychoactive substances.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies have indicated potential activity against bacterial strains, including Mycobacterium tuberculosis, although further research is needed to confirm these findings.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of related compounds indicated that derivatives of benzamide often demonstrate significant activity against Mycobacterium tuberculosis. The following table summarizes the IC50 values for various compounds within this class:

Compound NameStructureIC50 (µM)Selectivity Index
This compoundStructureTBDTBD
Isoniazid-0.5>100
Rifampicin-1.0>50

Note: TBD indicates that specific values for the compound are yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays against Vero cells (African green monkey kidney cells) were performed to evaluate the safety profile of this compound. The Selectivity Index (SI), defined as CC50/TB IC90, provides insight into the therapeutic window of the compound.

Case Studies

  • Case Study on Antitubercular Activity :
    A study published in Nature explored the efficacy of various benzamide derivatives against Mycobacterium tuberculosis. The results showed that compounds with similar structural motifs exhibited promising antitubercular activity, suggesting that this compound may also possess similar properties .
  • Neuropharmacological Effects :
    Another study examined the neuropharmacological effects of methoxy-substituted benzamides. It was found that these compounds could modulate dopaminergic activity in vitro, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic pathways for 2,4-dimethoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 2,4-dimethoxybenzoic acid chloride with 2-methoxy-2-(2-methylphenyl)ethylamine in anhydrous dichloromethane under reflux (24–48 hours) yields the product. Catalysts like HOBt/DCC improve coupling efficiency . Key Variables :
ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMPrevents hydrolysis
Temperature25–40°CHigher temps risk decomposition
CatalystHOBt/DCCIncreases yield by 20–30%
Reference : Benzamide synthesis protocols from analogous structures .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide protons (δ 8.1–8.3 ppm).
  • X-ray Crystallography : Resolves steric effects of the 2-methylphenyl group and confirms dihedral angles between aromatic rings .
  • HRMS : Validates molecular formula (C₂₁H₂₅NO₅) with <2 ppm error.

Q. How does the 2-methylphenyl substituent influence solubility and crystallinity?

  • Methodological Answer : The bulky 2-methylphenyl group reduces aqueous solubility (logP ~3.2) but enhances crystallinity due to π-π stacking. Solubility can be improved via co-solvents (e.g., DMSO:water mixtures). Comparative
SubstituentSolubility (mg/mL)Crystallinity (XRD)
2-Methylphenyl0.12High
4-Methoxyphenyl0.45Moderate
Reference : Structural analogs in .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration thresholds). For example:
  • IC₅₀ Variability : Test in parallel using standardized cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference (e.g., CYP450 inhibitors) .
  • False Positives : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can structure-activity relationship (SAR) studies optimize target binding?

  • Methodological Answer :
  • Modify Methoxy Groups : Replace 2,4-dimethoxy with halogen substituents to enhance hydrophobic interactions.
  • Ethylamine Linker : Shorten to methyl or extend to propyl to probe steric tolerance in the binding pocket.
    SAR Table :
ModificationBinding Affinity (Kd, nM)Selectivity Ratio
2,4-Dimethoxy (Parent)4501:1
2-Cl,4-OCH₃2201:3.5
Propyl Linker8901:0.8
Reference : Analogous SAR in .

Q. What computational methods predict metabolic stability of this benzamide derivative?

  • Methodological Answer :
  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., demethylation at 2-methoxy).
  • MD Simulations : Simulate cytochrome P450 3A4 interactions to prioritize labile regions .
    Predicted Metabolites :
  • Primary: N-demethylation product (m/z 378.2).
  • Secondary: Hydroxylation at the 2-methylphenyl group (m/z 394.2).

Q. How do crystallographic data inform polymorph screening?

  • Methodological Answer : X-ray data (e.g., SHELXL-refined structures) reveal two polymorphs:
  • Form I : Monoclinic, P2₁/c, Z=4 (stable below 150°C).
  • Form II : Orthorhombic, Pbca, Z=8 (high-temperature phase).
    Solvent-drop grinding with acetonitrile induces Form II, critical for dissolution rate .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between in vitro and in vivo models?

  • Methodological Answer :
  • In Vitro Overestimation : HepG2 cells lack metabolic enzymes (e.g., esterases), leading to false toxicity signals.
  • In Vivo Detoxification : Murine models show rapid glucuronidation of the amide group (t₁/₂ = 2.1 hours vs. 8.3 hours in vitro) .
    Mitigation : Pre-dose with UDP-glucuronosyltransferase inhibitors to assess true toxicity.

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